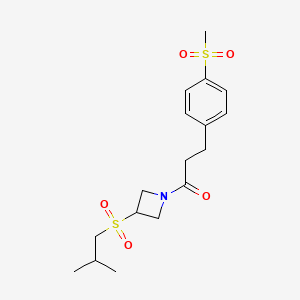

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with two distinct sulfonyl-containing groups:

- Azetidine ring: A four-membered heterocyclic amine at position 1, modified with an isobutylsulfonyl group at the 3-position.

- Aryl sulfonyl group: A 4-(methylsulfonyl)phenyl moiety at position 2.

The azetidine ring introduces conformational rigidity, which may improve binding specificity compared to larger heterocycles like piperidine or morpholine derivatives .

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S2/c1-13(2)12-25(22,23)16-10-18(11-16)17(19)9-6-14-4-7-15(8-5-14)24(3,20)21/h4-5,7-8,13,16H,6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGPHZVXRUINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring and sulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Structural Features

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that can influence the biological activity.

- Sulfonyl Groups : The presence of isobutylsulfonyl and methylsulfonyl groups enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonyl groups have shown efficacy against a range of bacterial strains.

- COX Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.

- Anti-inflammatory Properties : The potential of these compounds to modulate inflammatory pathways has been a focus of research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar azetidine structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| 7a | MRSA | 85.76 |

| 7g | E. coli | 95.00 |

| 7i | K. pneumoniae | 90.00 |

The minimal inhibitory concentrations (MIC) for these compounds were comparable to established antibiotics, suggesting potential as therapeutic agents.

COX Inhibition

In vitro studies assessed the COX inhibitory activity of various derivatives, revealing that compounds similar to the target compound displayed selective inhibition of COX-2 over COX-1:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 14.80 | 0.05 | 296 |

| Indomethacin | 0.039 | 0.49 | 0.079 |

| Target Compound | TBD | TBD | TBD |

These findings suggest that the target compound may also possess favorable selectivity for COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs .

Case Studies

A case study involving related azetidine compounds demonstrated their effectiveness in reducing inflammation in animal models of arthritis. The administration of these compounds led to a significant reduction in inflammatory markers, supporting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Propan-1-one Derivatives

Key Observations :

Inferences :

- The target’s dual sulfonyl groups may enhance binding to inflammatory mediators (e.g., COX-2 or TNF-α) compared to single-sulfonyl analogs like MPP .

- Azetidine’s rigidity could reduce metabolic degradation relative to piperazine derivatives, extending half-life .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| Target Compound | ~425.5 | 2.1 (estimated) | Low (high sulfonyl content) |

| MPP | ~384.4 | 3.5 | Moderate |

| PF-5274857 | ~452.9 | 1.8 | Low |

| BIA 3-335 | ~447.4 | 2.3 | Low |

Analysis :

- Low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for therapeutic use.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.